molecular formula C12H21N5O B6795031 N-[(1-tert-butyltetrazol-5-yl)methyl]-N-cyclopropyloxetan-3-amine

N-[(1-tert-butyltetrazol-5-yl)methyl]-N-cyclopropyloxetan-3-amine

Cat. No.: B6795031
M. Wt: 251.33 g/mol
InChI Key: AJHARKSNHBWUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-tert-butyltetrazol-5-yl)methyl]-N-cyclopropyloxetan-3-amine is a synthetic organic compound characterized by its unique structural features, including a tetrazole ring, a cyclopropyl group, and an oxetane ring. These structural elements contribute to its potential reactivity and applications in various fields of scientific research.

Properties

IUPAC Name

N-[(1-tert-butyltetrazol-5-yl)methyl]-N-cyclopropyloxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O/c1-12(2,3)17-11(13-14-15-17)6-16(9-4-5-9)10-7-18-8-10/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHARKSNHBWUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NN=N1)CN(C2CC2)C3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-tert-butyltetrazol-5-yl)methyl]-N-cyclopropyloxetan-3-amine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, tert-butyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.

    Attachment of the Tetrazole to the Oxetane: The tetrazole derivative can be further functionalized to introduce a methyl group, which can then be linked to an oxetane ring through nucleophilic substitution reactions.

    Introduction of the Cyclopropyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine or other reduced forms.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where the ring-opening can lead to various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Amines or other reduced forms of the tetrazole ring.

    Substitution: Functionalized oxetane derivatives.

Scientific Research Applications

N-[(1-tert-butyltetrazol-5-yl)methyl]-N-cyclopropyloxetan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.

    Industry: Utilized in the synthesis of advanced materials, such as polymers with unique properties due to the presence of the oxetane ring.

Mechanism of Action

The mechanism of action of N-[(1-tert-butyltetrazol-5-yl)methyl]-N-cyclopropyloxetan-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize such functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-tert-butyltetrazol-5-yl)methyl]-N-cyclopropylamine: Lacks the oxetane ring, which may result in different reactivity and applications.

    N-cyclopropyloxetan-3-amine: Lacks the tetrazole ring, affecting its potential biological activity.

    N-[(1-tert-butyltetrazol-5-yl)methyl]-N-methylamine: Substitutes the cyclopropyl group with a methyl group, altering its chemical properties.

Uniqueness

N-[(1-tert-butyltetrazol-5-yl)methyl]-N-cyclopropyloxetan-3-amine is unique due to the combination of the tetrazole, cyclopropyl, and oxetane rings, which confer distinct reactivity and potential applications compared to similar compounds. This combination of functional groups makes it a versatile compound in synthetic chemistry and potential pharmaceutical research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.